3-(3-bromopropyl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-bromopropyl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes a bromopropyl group, a nitrophenyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromopropyl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the dihydropyridine ring through a Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The nitrophenyl group is introduced through nitration reactions, and the bromopropyl group is added via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromopropyl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromopropyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the bromopropyl group under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-bromopropyl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of calcium channel blockers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-bromopropyl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act as a calcium channel blocker by binding to the L-type calcium channels, thereby inhibiting calcium influx into cells. This can lead to various physiological effects, including vasodilation and reduced cardiac contractility. The nitrophenyl group may also contribute to its biological activity through interactions with other molecular targets.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive drug with a similar dihydropyridine structure.
Nicardipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Uniqueness
3-(3-bromopropyl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to the presence of the bromopropyl and nitrophenyl groups, which may impart distinct chemical and biological properties compared to other dihydropyridine derivatives
Properties
Molecular Formula |
C19H21BrN2O6 |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
5-O-(3-bromopropyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H21BrN2O6/c1-11-15(18(23)27-3)17(13-6-4-7-14(10-13)22(25)26)16(12(2)21-11)19(24)28-9-5-8-20/h4,6-7,10,17,21H,5,8-9H2,1-3H3 |
InChI Key |
MCIAPXKGANXQCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCBr)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.